6-chloro-N-(3,4-dimethoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-(3,4-dimethoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a chlorinated imidazo[1,2-a]pyridine core, a dimethoxyphenyl group, and a trifluoromethyl-substituted furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,4-dimethoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.
Introduction of the Chlorine Atom: Chlorination of the imidazo[1,2-a]pyridine core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the imidazo[1,2-a]pyridine core using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Formation of the Furan Ring: The furan ring is introduced through cyclization reactions involving appropriate precursors and conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3,4-dimethoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-chloro-N-(3,4-dimethoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,4-dimethoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-[6-chloro-3-(3,5-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-6-methoxy-2-quinolinol
- 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
Uniqueness
6-chloro-N-(3,4-dimethoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine is unique due to its combination of structural features, including the chlorinated imidazo[1,2-a]pyridine core, the dimethoxyphenyl group, and the trifluoromethyl-substituted furan ring
Properties
Molecular Formula |
C26H19ClF3N3O3 |
---|---|
Molecular Weight |
513.9 g/mol |
IUPAC Name |
6-chloro-N-(3,4-dimethoxyphenyl)-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C26H19ClF3N3O3/c1-34-20-8-7-18(13-22(20)35-2)31-25-24(32-23-11-6-17(27)14-33(23)25)21-10-9-19(36-21)15-4-3-5-16(12-15)26(28,29)30/h3-14,31H,1-2H3 |
InChI Key |
BTGXYGKJQIBEIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)OC |
Origin of Product |
United States |
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